Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine
Description
Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine (CAS 1061682-29-8), also known as (S)-N-Isopropylpyrrolidin-3-amine, is a chiral secondary amine featuring a pyrrolidine ring substituted with a methyl group at the 1-position and an isopropyl group at the 3-position (Figure 1). The (S)-stereochemistry at the pyrrolidine-3-amine center confers distinct conformational and electronic properties, making it valuable in asymmetric synthesis, catalysis, and pharmaceutical research . Its molecular formula is C₈H₁₈N₂, with a molecular weight of 142.24 g/mol. The compound’s synthesis typically involves stereoselective alkylation or reductive amination strategies to retain the (S)-configuration .
Properties
IUPAC Name |
(3S)-1-methyl-N-propan-2-ylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)9-8-4-5-10(3)6-8/h7-9H,4-6H2,1-3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLMGWQXOIZRMW-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@H]1CCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of 2-Methylpyrroline
2-Methylpyrroline undergoes hydrogenation in a mixture of ethanol and methanol (2:1–3:1 v/v) using 5% platinum on carbon (Pt/C) or platinum(IV) oxide under ambient conditions. This step yields racemic 2-methylpyrrolidine with >95% conversion. The choice of solvent ratio ensures optimal catalyst activity and minimizes byproduct formation.
Enantiomeric Resolution via Tartrate Salts
The racemic free base is treated with L- or D-tartaric acid to form diastereomeric salts. (S)-2-Methylpyrrolidine preferentially crystallizes as the D-tartrate salt, achieving ≥50% enantiomeric excess (ee). Recrystallization in ethanol/methanol improves optical purity to >98% ee. The tartrate salt is then basified with sodium hydroxide to isolate the (S)-2-methylpyrrolidine free base.
Functionalization at the Pyrrolidine 3-Position
Introducing the isopropylamine group at the 3-position necessitates strategic C–N bond formation. The Royal Society of Chemistry’s protocols for analogous compounds provide insights into coupling reactions.
Palladium-Catalyzed Buchwald-Hartwig Amination
A microwave-assisted coupling between 3-bromo-(S)-1-methylpyrrolidine and isopropylamine employs RuPhos Pd G3 as the catalyst, sodium tert-butoxide as the base, and dioxane/water as the solvent. This method achieves 70–85% yield at 100°C within 2 hours. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% |
| Temperature | 100°C |
| Reaction Time | 2 hours |
| Solvent System | Dioxane:H₂O (4:1 v/v) |
Steric hindrance from the methyl group on nitrogen necessitates bulky ligands (e.g., RuPhos) to prevent β-hydride elimination.
Copper-Mediated Ullmann-Type Coupling
For halogenated pyrrolidines, copper(I) chloride in dimethylformamide (DMF) facilitates coupling with isopropylamine at 120–140°C. This method, while slower (12–24 hours), avoids palladium costs and achieves 60–75% yield. The reaction proceeds via a single-electron transfer mechanism, with 8-hydroxyquinoline as an additive to stabilize copper intermediates.
Stereochemical Control and Resolution Strategies
Chiral Pool Synthesis
L-Proline derivatives serve as chiral precursors. For example, (S)-1-methylpyrrolidin-3-ol is converted to its mesylate, which undergoes nucleophilic substitution with isopropylamine. This approach retains the native stereochemistry but requires protection/deprotection steps to avoid racemization.
Enzymatic Resolution
Lipase-catalyzed acetylation of racemic 3-amino-(1-methylpyrrolidine) in organic solvents (e.g., toluene) selectively modifies the (R)-enantiomer, leaving the (S)-isomer unreacted. This method achieves 90% ee but suffers from low scalability.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods for synthesizing this compound:
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Hydrogenation + Tartrate | 65–75 | ≥98 | High | Moderate |
| Buchwald-Hartwig | 70–85 | N/A | Moderate | High |
| Ullmann Coupling | 60–75 | N/A | High | Low |
| Enzymatic Resolution | 30–40 | 90 | Low | High |
Hydrogenation followed by palladium-catalyzed amination offers the best balance of yield and enantiopurity, albeit with higher catalyst costs.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Halogenated compounds, base (e.g., NaOH)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Secondary amines
Substitution: Various substituted amines
Scientific Research Applications
Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its chiral nature.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved: It modulates signaling pathways related to neurotransmission, leading to potential therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Amines
Structural and Stereochemical Comparisons
Pyrrolidine vs. Piperidine Derivatives
- Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine (pyrrolidine core): The five-membered pyrrolidine ring provides moderate ring strain and conformational flexibility. The methyl and isopropyl substituents introduce steric hindrance, influencing ligand-receptor interactions in pharmaceutical contexts .
- N-Isopropylpiperidin-3-amine (piperidine core): The six-membered piperidine ring reduces ring strain, enhancing stability.
| Property | This compound | N-Isopropylpiperidin-3-amine |
|---|---|---|
| Ring size | 5-membered | 6-membered |
| Molecular weight (g/mol) | 142.24 | 156.27 |
| Stereochemistry | (S)-configured | Racemic or undefined |
Key Insight : The pyrrolidine derivative’s smaller ring and defined stereochemistry may enhance selectivity in chiral environments, whereas piperidine derivatives offer greater conformational adaptability .
Substituent Effects
- This compound: The isopropyl group increases lipophilicity (predicted logP ~1.5), favoring membrane permeability in drug candidates.
- (3R,4S)-4-cyclopropyl-pyrrolidin-3-amine (): The cyclopropyl substituent introduces rigidity and electron-withdrawing effects, reducing basicity (pKa ~9.5 vs. ~10.5 for the isopropyl analog) and altering solubility profiles .
Physicochemical Properties
Key Insight : The isopropyl derivative’s balanced lipophilicity and moderate basicity make it versatile in both synthetic and material science applications, contrasting with oleylamine’s strong hydrophobicity .
Biological Activity
Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine is a compound of significant interest in medicinal chemistry, primarily due to its interactions with neurotransmitter systems and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, synthetic pathways, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₁₅N₃ and a molecular weight of approximately 199.34 g/mol. The compound features an isopropyl group attached to a pyrrolidine ring that is further substituted at the 1-position with a methyl group. This unique structural configuration contributes to its biological activities, particularly its interaction with neurotransmitter receptors.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. Preliminary studies suggest that the compound interacts with serotonin and dopamine receptors, which are crucial for mood regulation and other neurological functions. This interaction may lead to anxiolytic and antidepressant effects, making it a candidate for further pharmacological investigations.
Synthetic Pathways
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic Substitution : Utilizing isopropylamine and pyrrolidine derivatives.
- Amide Coupling : Forming more complex derivatives through acylation reactions.
These synthetic routes allow for the exploration of various derivatives that may enhance biological activity or alter pharmacokinetic properties .
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, highlighting its potential therapeutic applications:
Case Studies
Several case studies have investigated the efficacy of this compound in various biological contexts:
- Neuropharmacological Studies : Research has indicated that compounds similar to this compound exhibit significant interactions with dopamine and serotonin receptors, leading to improved mood regulation in preclinical models .
- Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound can inhibit Class I PI3-Kinase enzymes, which are implicated in various cancers, including chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia (ALL). These findings suggest potential applications in cancer therapy .
Q & A
Q. What are the common synthetic routes for Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine, and how is stereochemical purity ensured?
The synthesis typically involves nucleophilic addition of isopropylamine to a pyrrolidinone precursor under controlled conditions (e.g., temperature, pH) to favor the (S)-enantiomer. Key steps include:
- Reaction optimization : Use of anhydrous conditions and catalysts like sodium hydride to minimize by-products .
- Stereochemical control : Monitoring via chiral HPLC or nuclear magnetic resonance (NMR) spectroscopy to confirm enantiomeric excess .
- Purification : Recrystallization or column chromatography to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Essential methods include:
- NMR spectroscopy : To verify the stereochemistry at the pyrrolidine C3 position and isopropyl group placement .
- Mass spectrometry (MS) : For molecular weight validation and detection of impurities .
- Infrared (IR) spectroscopy : To identify functional groups like the amine (-NH) and methyl groups .
Q. What preliminary biological assays are used to evaluate the pharmacological potential of this compound?
Initial screens focus on:
- Enzyme inhibition assays : Testing against targets like monoamine oxidases or kinases using fluorometric or colorimetric readouts .
- Receptor binding studies : Radioligand displacement assays to assess affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported binding affinities of this compound across studies?
Molecular dynamics simulations and docking studies can:
- Predict binding poses to receptors (e.g., GPCRs) and identify key interactions (e.g., hydrogen bonds with amine groups) .
- Explain variability in experimental data by modeling solvent effects or protein flexibility .
- Validate findings by cross-referencing with NMR-derived structural data .
Q. What strategies address conflicting data on the compound’s metabolic stability in vitro vs. in vivo?
- In vitro models : Liver microsomes or hepatocytes to assess cytochrome P450-mediated oxidation .
- Isotope labeling : Tracking metabolic pathways via deuterated analogs and LC-MS/MS analysis .
- Species-specific differences : Comparative studies using human vs. rodent models to clarify translational relevance .
Q. How can researchers optimize reaction yields while maintaining enantiomeric excess in large-scale synthesis?
Advanced approaches include:
- Flow chemistry : Continuous processing to enhance reproducibility and reduce side reactions .
- Catalyst screening : Chiral auxiliaries or asymmetric catalysts (e.g., BINOL-derived ligands) to improve stereoselectivity .
- Process analytical technology (PAT) : Real-time monitoring via inline NMR or Raman spectroscopy .
Methodological Considerations
Q. What experimental designs are recommended for studying the compound’s interaction with lipid bilayers or membrane proteins?
- Surface plasmon resonance (SPR) : To measure binding kinetics to immobilized receptors .
- Fluorescence anisotropy : For assessing partitioning into lipid membranes using fluorescent probes .
- Cryo-EM : High-resolution structural analysis of compound-protein complexes .
Q. How should researchers handle batch-to-batch variability in biological activity data?
- Quality control protocols : Strict adherence to synthesis and purification SOPs .
- Bioactivity normalization : Dose-response curves with internal standards (e.g., reference inhibitors) .
- Meta-analysis : Aggregating data from multiple studies to identify outliers or trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
